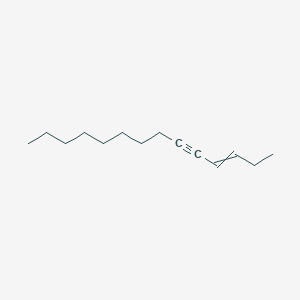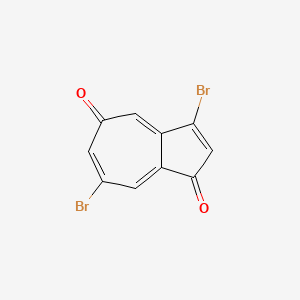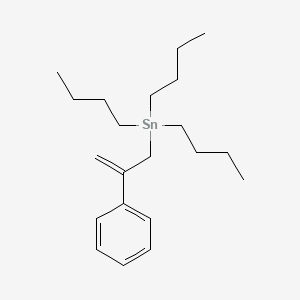
3-Tetradecen-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tetradecen-5-yne: is an organic compound with the molecular formula C14H24 . It is characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: One common method to synthesize 3-Tetradecen-5-yne involves the coupling of an alkyne with an alkene. This can be achieved through various coupling reactions such as the Sonogashira coupling, which typically uses a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Hydrohalogenation: Another method involves the hydrohalogenation of an alkyne followed by dehydrohalogenation to introduce the double bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Tetradecen-5-yne can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon to form alkanes.
Substitution: It can participate in substitution reactions where the triple bond can be targeted by nucleophiles or electrophiles, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkenes or alkynes.
Applications De Recherche Scientifique
Chemistry: 3-Tetradecen-5-yne is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, it can be used to study the effects of alkynes on biological systems, including enzyme inhibition and interaction with cellular components.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Tetradecen-5-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with specific receptors or proteins.
Comparaison Avec Des Composés Similaires
1-Tetradecyne: Similar in structure but lacks the double bond.
3-Decyne: Shorter carbon chain but contains both a double and triple bond.
3-Hexadecen-5-yne: Longer carbon chain with similar functional groups.
Propriétés
| 149607-86-3 | |
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
tetradec-3-en-5-yne |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12-14H2,1-2H3 |
Clé InChI |
WUQYQRGBUVKLJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)


